3-Amino-3-(4-butoxyphenyl)propanoic acid
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Overview
Description
3-Amino-3-(4-butoxyphenyl)propanoic acid is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol This compound is a derivative of beta-alanine, where the amino group is attached to the third carbon of the propanoic acid chain, and a butoxyphenyl group is attached to the fourth carbon
Preparation Methods
The synthesis of 3-Amino-3-(4-butoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzaldehyde with nitromethane to form 4-butoxy-beta-nitrostyrene. This intermediate is then reduced to 4-butoxy-beta-phenylethylamine, which undergoes a Strecker synthesis to yield the desired product . The reaction conditions typically involve the use of reducing agents such as sodium borohydride and acidic or basic catalysts to facilitate the transformations.
Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general principles of organic synthesis, including purification and isolation techniques, are applicable.
Chemical Reactions Analysis
3-Amino-3-(4-butoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The amino and carboxyl groups can participate in condensation reactions to form amides or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-3-(4-butoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-butoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The butoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes .
Comparison with Similar Compounds
Similar compounds to 3-Amino-3-(4-butoxyphenyl)propanoic acid include:
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxy group instead of a butoxy group, which can affect its solubility and reactivity.
3-Amino-3-(4-methoxyphenyl)propanoic acid: The methoxy group provides different electronic and steric effects compared to the butoxy group.
3-Amino-3-(4-chlorophenyl)propanoic acid: The presence of a chlorine atom can significantly alter the compound’s chemical properties and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-amino-3-(4-butoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-3-8-17-11-6-4-10(5-7-11)12(14)9-13(15)16/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSPCPOKMWFVAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386657 |
Source
|
Record name | 3-amino-3-(4-butoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405294-73-7 |
Source
|
Record name | 3-amino-3-(4-butoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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